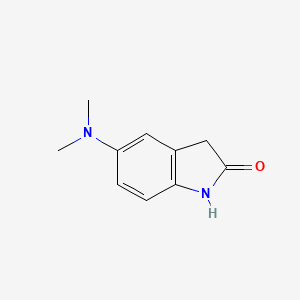
5-(Dimethylamino)-1,3-dihydroindol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dimethylamino)-1,3-dihydroindol-2-one is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological and pharmacological activities. This compound is characterized by the presence of a dimethylamino group attached to the indole ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1,3-dihydroindol-2-one can be achieved through various synthetic routes. One common method involves the reaction of indole-2,3-dione with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of the corresponding nitro compound, followed by the introduction of the dimethylamino group through nucleophilic substitution. This process can be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
5-(Dimethylamino)-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized indole derivatives.
科学研究应用
5-(Dimethylamino)-1,3-dihydroindol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-(Dimethylamino)-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the indole ring can intercalate into DNA or interact with enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
- 5-(Dimethylamino)-2-methylindole
- 5-(Dimethylamino)-1-methylindole
- 5-(Dimethylamino)-2-phenylindole
Uniqueness
5-(Dimethylamino)-1,3-dihydroindol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethylamino group at the 5-position of the indole ring enhances its solubility and reactivity compared to other indole derivatives. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
5-(dimethylamino)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-12(2)8-3-4-9-7(5-8)6-10(13)11-9/h3-5H,6H2,1-2H3,(H,11,13) |
InChI 键 |
QGKUMDPEVOMCCR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)NC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-chlorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B13889798.png)
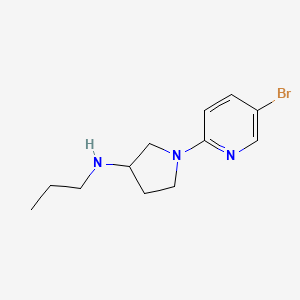
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)
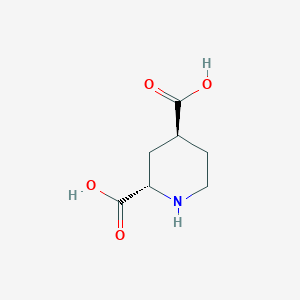
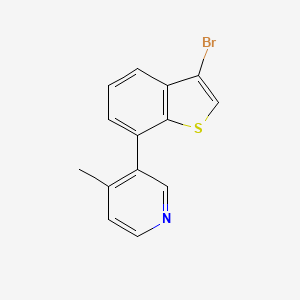
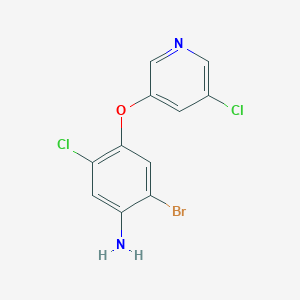
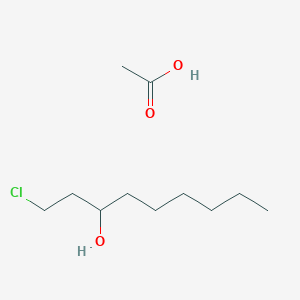
![8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13889845.png)

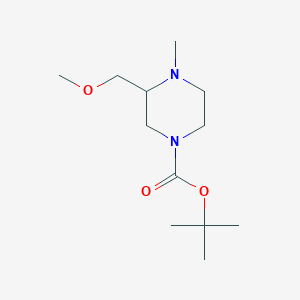
![Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride](/img/structure/B13889866.png)
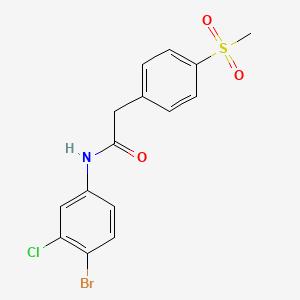
![Ethyl 1-(4-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13889883.png)

